(Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound (Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 859659-39-5) is a benzofuran derivative fused with a chromen-3-ylmethylene group and a tert-butyl ester substituent. Its Z-configuration at the methylene double bond is critical for its stereochemical properties. This compound is structurally related to bioactive molecules, as benzofuran and chromene scaffolds are common in pharmaceuticals and materials science .
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-24(2,3)30-22(25)14-27-17-8-9-18-20(12-17)29-21(23(18)26)11-15-10-16-6-4-5-7-19(16)28-13-15/h4-12H,13-14H2,1-3H3/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVJGLZZICBGDE-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known by its CAS number 859666-82-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.4 g/mol. The structure features a chromene moiety linked to a benzofuran derivative, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H24O6 |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 859666-82-3 |
Antioxidant Activity
Research indicates that compounds containing chromene and benzofuran derivatives exhibit significant antioxidant properties. These activities are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. For instance, studies have shown that related compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Anticancer Properties
Several studies have investigated the anticancer potential of chromene derivatives. The compound has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways. For example, it may activate caspase pathways and inhibit cell proliferation by interfering with the cell cycle .
Case Study Example:
In a study involving breast cancer cells, derivatives similar to this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also displayed antimicrobial properties against various bacterial strains. The presence of the benzofuran moiety is believed to enhance membrane permeability, leading to increased susceptibility of bacterial cells .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The phenolic structures in the compound can donate electrons to free radicals, neutralizing them.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Gene Expression Modulation: It has been suggested that the compound can influence the expression of genes related to apoptosis and cell cycle regulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
| Activity Type | Observations |
|---|---|
| Antioxidant | Effective at reducing DPPH radicals |
| Anticancer | Induces apoptosis in MCF7 cells |
| Antimicrobial | Inhibitory effect on E. coli |
In Vivo Studies
Preliminary animal studies suggest that compounds with similar structures can reduce tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing chromene and benzofuran moieties in anticancer therapies. The structure of (Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suggests it may exhibit significant cytotoxic properties against multidrug-resistant (MDR) cancer cells.
A study conducted on related compounds demonstrated that derivatives of chromene showed preferential killing of MDR cancer cells, indicating a promising avenue for further exploration with this compound .
Antimicrobial Properties
The compound's structural components may contribute to antimicrobial activity. Research has shown that similar compounds exhibit a broad spectrum of activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 25 μM . This suggests potential applications in developing new antimicrobial agents.
Synthesis Techniques
The synthesis of this compound can be achieved through microwave-assisted reactions that enhance yield and purity. For example, a three-component reaction involving microwave irradiation has been reported to synthesize related chromene derivatives efficiently . This method could be optimized for the target compound to ensure high yields and reduced reaction times.
Structural Modifications
The versatility of the compound allows for various structural modifications that can enhance its biological activity. The introduction of different functional groups at specific positions on the chromene or benzofuran rings can lead to improved pharmacological profiles .
Case Study 1: Anticancer Testing
In a laboratory setting, derivatives of chromene were tested against several cancer cell lines, showcasing their ability to induce apoptosis in resistant cells. The results indicated that specific substitutions on the chromene ring significantly enhanced cytotoxicity . This case study underscores the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
A comparative study involving structurally similar compounds revealed that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus. The study noted that modifications leading to increased hydrophilicity improved antimicrobial efficacy . This finding is crucial for guiding future research on this compound.
Table 1: Summary of Biological Activities
| Compound | Activity Type | MIC (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | <10 | |
| Compound B | Antimicrobial | ≤25 | |
| Compound C | Antimicrobial | 3.13 |
Table 2: Synthesis Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituent at the methylene position (chromen-3-yl vs. thiophene or phenyl derivatives).
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity :
- The chromen-3-yl group in the target compound introduces a fused aromatic system, increasing molecular weight and predicted XLogP3 (~5.5) compared to the thiophene derivative (XLogP3 = 4.6). The phenyl analog’s tert-butyl group further enhances hydrophobicity (estimated XLogP3 ~6.0), favoring membrane permeability but reducing aqueous solubility .
Electronic and Steric Properties: The chromene moiety’s oxygen atoms increase hydrogen bond acceptors (7 vs. The phenyl derivative’s tert-butyl group adds steric bulk, which may hinder binding to compact active sites .
Structural Flexibility :
- All three compounds exhibit six rotatable bonds, suggesting comparable conformational flexibility. This property is critical for bioavailability, as rigid structures often have better binding specificity .
Potential Applications: Chromene Derivative: The extended π-conjugation in chromene may confer fluorescence, making it useful in optical materials or as a fluorescent probe. Thiophene Derivative: The sulfur atom in thiophene could improve metabolic stability in drug candidates, as seen in FDA-approved thiophene-containing drugs (e.g., Ticlopidine). Phenyl Derivative: The tert-butyl group’s hydrophobicity may enhance binding to hydrophobic pockets in enzymes or receptors .
Research Findings and Implications
- Synthetic Challenges : The chromene derivative’s synthesis likely requires precise control of Z/E isomerism during the methylene coupling step, whereas the thiophene and phenyl analogs may involve simpler heterocyclic substitutions .
- Biological Relevance: Benzofuran derivatives are known for anti-inflammatory and anticancer activities. Substitution with chromene (a scaffold in coumarin drugs) or thiophene (common in kinase inhibitors) could modulate target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
